molecular formula C14H27ClN2O2 B11754282 Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B11754282
M. Wt: 290.83 g/mol
InChI Key: AWAWKGUCKJPVNO-UHFFFAOYSA-N
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Description

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride is a spirocyclic amine derivative featuring a bicyclic structure with a nitrogen atom at position 1 and a tert-butyl carbamate (Boc) protecting group. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications. Its spirocyclic architecture and functionalized amine group make it a scaffold of interest in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes.

Properties

Molecular Formula

C14H27ClN2O2

Molecular Weight

290.83 g/mol

IUPAC Name

tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-9-5-8-14(16)7-4-6-11(15)10-14;/h11H,4-10,15H2,1-3H3;1H

InChI Key

AWAWKGUCKJPVNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Cyclization via Nucleophilic Displacement

Spirocyclic frameworks are often constructed through intramolecular cyclization. In one approach, a brominated precursor undergoes nucleophilic displacement with sodium azide to form an intermediate azide. For example, tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was synthesized via azide substitution at 150°C in dimethyl sulfoxide (DMSO), achieving full conversion in 10 minutes under flow conditions. While this example involves a 1-oxa-8-azaspiro system, analogous strategies apply to 1-azaspiro[4.5]decane by replacing oxygen with nitrogen.

Grignard Reaction-Based Ring Closure

Spirocyclic pyrrolidines have been synthesized using allylmagnesium chloride to form α,α-disubstituted rings. A THF solution of the precursor reacted with Grignard reagent at −20°C, followed by warming to room temperature, yielded 5-benzyl-5-azaspiro[3.4]octane in 72 hours. Adapting this to a 7-amino system would require introducing an amine group at the seventh position via reductive amination or azide reduction.

Introduction of the 7-Amino Group

Azide Reduction and Staudinger Reaction

Azide intermediates are critical for amine generation. In a flow chemistry setup, tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was produced by reducing an azide with triphenylphosphine in 2-methyltetrahydrofuran (2-MeTHF) at 100°C for 3 minutes, followed by aqueous hydrolysis. This method achieved 60% yield and avoided hazardous diazomethane. For the target compound, a similar reduction of a 7-azido intermediate would yield the primary amine, which is subsequently protonated with HCl.

Reductive Amination

LiAlH4 has been employed to reduce nitriles or imines to amines. For instance, 5-benzyl-5-azaspiro[3.4]octane was synthesized by reducing a nitrile precursor with LiAlH4 in THF at 0°C. Applying this to a ketone or imine at the seventh position of the spirocycle could directly introduce the amino group.

Boc Protection and Deprotection Dynamics

Boc Group Installation

The tert-butyl carbamate (Boc) group is introduced using di-tert-butyl dicarbonate under basic conditions. In a scalable example, tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate was synthesized via Boc protection of the secondary amine, followed by lithium hydroxide-mediated hydrolysis of a methyl ester. For the target molecule, Boc protection would occur after spirocycle formation but before amine functionalization.

Acidic Deprotection to Hydrochloride Salt

Boc removal typically uses hydrochloric acid in dioxane or ethyl acetate. For example, hydrolysis of tert-butyl 1-oxo-8-azaspiro[4.5]decane-8-carboxylate with HCl yielded the amine hydrochloride. This step finalizes the target compound’s synthesis, ensuring stability and crystallinity.

Optimization via Flow Chemistry

Continuous Flow Azide Reduction

Batch processes for azide reduction require 24 hours at 50°C, whereas flow reactors complete the reaction in 10 minutes at 150°C. The Vaportec E3 system with a 75 psi back pressure regulator enabled a contiguous process, minimizing intermediate isolation and improving yield (60% vs. 40% in batch).

Temperature and Stoichiometry Control

Key parameters for the target compound’s synthesis include:

ParameterOptimal ValueImpact on Yield
Sodium Azide Equiv1.1Prevents overuse
Reaction Temperature150°CFaster kinetics
SolventDMSO/2-MeTHFSolubility

Analytical Validation and Spectral Data

Nuclear Magnetic Resonance (NMR)

1H NMR of related compounds shows characteristic peaks for the Boc group (δ 1.47 ppm, singlet) and spirocyclic protons (δ 1.29–2.34 ppm, multiplet). For the 7-amino derivative, a δ 3.05–3.10 ppm multiplet would correspond to the amine protons.

Mass Spectrometry (MS)

LCMS analysis of tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate revealed a molecular ion peak at m/z = 282.2, while the target compound would exhibit a similar profile with adjustments for the additional nitrogen.

Comparative Analysis of Synthetic Routes

Route Efficiency

  • Flow Chemistry Route : 60% yield, 10-minute reaction time.

  • Batch Process : 40% yield, 24-hour reaction time.

  • LiAlH4 Reduction : 72-hour reaction time but higher functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C14H27ClN2O2
  • Molecular Weight : Approximately 290.83 g/mol
  • CAS Number : 1822854-64-7

The compound features a tert-butyl group, an amino group, and a carboxylate moiety, which are critical for its biological interactions and therapeutic potential.

Neuroprotective Properties

Preliminary studies suggest that tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride may possess neuroprotective properties. Its structure indicates potential interactions with receptors or enzymes involved in neurological pathways, making it a candidate for investigating treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Interaction Studies

Understanding the pharmacodynamics of this compound is essential for elucidating its mechanism of action. Interaction studies focus on:

  • Binding affinity to specific receptors.
  • Inhibition or activation of relevant enzymes.
  • Effects on neuronal cell viability and apoptosis.

These studies are crucial for assessing the therapeutic potential of the compound in clinical settings.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways can lead to various derivatives, which may exhibit different biological activities. The synthesis process is often optimized to enhance yield and purity while minimizing by-products .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific structural arrangement. A comparative analysis with structurally similar compounds reveals the following:

Compound NameStructureUnique Features
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylateC14H26N2O2Variations in nitrogen positioning affect biological activity
Tert-butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylateC14H26N2O3Contains an oxygen atom in the spirocyclic framework, potentially altering solubility and reactivity
Tert-butyl 7-amino-1-piperidinecarboxylateC12H22N2O2A simpler piperidine structure that may exhibit different pharmacological properties due to reduced complexity

This table highlights how variations in chemical structure can influence biological activity, suggesting avenues for further research and development.

Case Studies and Research Findings

Research into the applications of this compound includes:

  • Neuroprotective Studies : Investigations into its effects on neuronal survival under stress conditions have shown promising results, indicating potential use in treating neurodegenerative disorders.
  • Anti-inflammatory Activity : Similar compounds have been evaluated for their anti-inflammatory properties, with some derivatives demonstrating significant inhibition of inflammation markers in vitro .
  • Anticancer Potential : Initial screenings against various cancer cell lines have suggested that modifications to the spirocyclic structure could enhance anticancer activity, warranting further exploration of this compound as a potential therapeutic agent .

Mechanism of Action

The mechanism of action of tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heteroatom Variations and Substitution Patterns

The spiro[4.5]decane core allows for diverse modifications, including heteroatom replacements (S, O, or additional N atoms) and substituent variations. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Heteroatoms Protecting Group Yield Melting Point Key Reference
Tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride C₁₃H₂₅ClN₂O₂ 1 N (aza) Boc N/A N/A
Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride C₁₆H₂₁ClN₂O₂ 2 N (diaza) Benzyl N/A N/A
Tert-butyl 8-thia-1-azaspiro[4.5]decane-1-carboxylate (20f) C₁₂H₂₁NO₂S 1 N, 1 S (thia) Boc 76% 89–90°C
Tert-butyl 7-thia-1-azaspiro[4.4]nonane-1-carboxylate (20k) C₁₁H₁₉NO₂S 1 N, 1 S (thia) Boc 78% 69–70°C
Tert-butyl 6-methyl-8-oxa-1-azaspiro[4.5]decane-1-carboxylate (3.69) C₁₅H₂₅NO₃ 1 N, 1 O (oxa) Boc 53% Oil (no MP)
Key Observations:
  • Heteroatom Influence : Replacing nitrogen with sulfur (e.g., 20f, 20k) or oxygen (3.69) alters electronic properties and hydrogen-bonding capacity, impacting receptor binding or metabolic stability. For example, thia-substituted analogs (20f, 20k) exhibit higher melting points (69–90°C) compared to the oxa derivative (liquid at room temperature) .
  • Diaza vs.
  • Protecting Groups: Boc groups (tert-butyl) are hydrolytically stable under basic conditions, whereas benzyl groups (e.g., in 11n from ) require hydrogenolysis for removal, limiting their utility in certain synthetic pathways .

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 7-amino-1-azaspiro[4.5]decane-1-carboxylate hydrochloride?

Methodological Answer:
A practical synthesis involves coupling tert-butyl-cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate with reactive intermediates under controlled conditions. For example:

  • Step 1: React the spirocyclic amine precursor (e.g., tert-butyl-cis-8-amino-1-azaspiro[4.5]decane-1-carboxylate) with a sulfonyl chloride or activated carbonyl derivative in anhydrous acetonitrile.
  • Step 2: Use potassium carbonate (K₂CO₃) as a base to deprotonate the amine and drive the reaction.
  • Step 3: Heat the mixture at 55–80°C for 2–6 days, depending on the reactivity of the coupling partner.
  • Step 4: Purify the product via flash chromatography (e.g., silica gel with DCM/MeOH gradients) or recrystallization .

Basic: How should this compound be stored to maintain stability?

Methodological Answer:

  • Storage Conditions: Store at 2–8°C in a tightly sealed, light-protected container under inert gas (e.g., argon or nitrogen) to prevent hydrolysis of the tert-butoxycarbonyl (Boc) group and degradation of the spirocyclic amine.
  • Handling: Avoid prolonged exposure to moisture or acidic environments, as the hydrochloride salt may deliquesce or decompose .

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to confirm the spirocyclic structure, Boc group integrity, and amine proton environment.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS can verify molecular weight (e.g., exact mass ~276.1897 Da for related analogs) .
  • HPLC: Reverse-phase HPLC with UV detection (e.g., Chromolith® columns) ensures purity (>95%) and identifies residual solvents or byproducts .

Advanced: How can researchers optimize synthetic yield under varying reaction conditions?

Methodological Answer:

  • Parameter Screening:
    • Temperature: Test reactions at 50–80°C to balance reaction rate and thermal decomposition.
    • Base Equivalents: Vary K₂CO₃ equivalents (1.2–3.0 equiv) to optimize amine activation without side reactions.
    • Solvent: Compare polar aprotic solvents (e.g., acetonitrile vs. DMF) for solubility and reactivity.
  • Kinetic Monitoring: Use TLC or in-situ IR spectroscopy to track reaction progress and identify intermediates .

Advanced: How does the spirocyclic structure influence biological activity, and how can structure-activity relationships (SAR) be explored?

Methodological Answer:

  • Rationale: The spirocyclic core enhances conformational rigidity, potentially improving target binding (e.g., Ras protein inhibition as seen in pan-Ras inhibitor studies) .
  • SAR Strategies:
    • Amino Group Modifications: Introduce substituents (e.g., alkyl, aryl) to the 7-amino position to probe steric/electronic effects.
    • Boc Group Replacement: Substitute tert-butyl with other carbamates (e.g., Cbz, Fmoc) to assess stability and bioavailability.
    • In Silico Modeling: Perform molecular docking or MD simulations to predict interactions with biological targets .

Advanced: How to resolve contradictory data on solubility and stability?

Methodological Answer:

  • Controlled Experiments:
    • Solubility: Test in buffered solutions (pH 1–10) and solvents (DMSO, water, ethanol) under standardized temperatures.
    • Stability: Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to identify degradation pathways.
  • Purity Verification: Ensure starting material purity (>97%) via orthogonal methods (e.g., NMR, elemental analysis) to exclude impurities as confounding factors .

Advanced: What strategies mitigate side reactions during Boc deprotection?

Methodological Answer:

  • Acid Selection: Use trifluoroacetic acid (TFA) in dichloromethane (DCM) for controlled deprotection, avoiding harsh conditions (e.g., HCl gas) that may degrade the spirocycle.
  • Temperature Control: Deprotect at 0–25°C to minimize racemization or ring-opening side reactions.
  • Workup: Neutralize excess acid promptly with aqueous NaHCO₃ and extract the free amine under inert atmosphere .

Advanced: How to validate the compound’s role in enzyme inhibition assays?

Methodological Answer:

  • Assay Design:
    • Use fluorescence-based or radiometric assays (e.g., GTPase activity for Ras proteins) with positive/negative controls.
    • Test dose-response curves (0.1–100 μM) to calculate IC₅₀ values.
  • Counter-Screens: Evaluate selectivity against related enzymes (e.g., kinase panels) to confirm target specificity .

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